Cas no 1261569-96-3 (2'-Chloro-5'-iodopropiophenone)

2'-Chloro-5'-iodopropiophenone Chemical and Physical Properties
Names and Identifiers
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- 2'-Chloro-5'-iodopropiophenone
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- Inchi: 1S/C9H8ClIO/c1-2-9(12)7-5-6(11)3-4-8(7)10/h3-5H,2H2,1H3
- InChI Key: DOAHLIJPTSBPIA-UHFFFAOYSA-N
- SMILES: IC1=CC=C(C(=C1)C(CC)=O)Cl
Computed Properties
- Exact Mass: 293.93084 g/mol
- Monoisotopic Mass: 293.93084 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 172
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.4
- Topological Polar Surface Area: 17.1
- Molecular Weight: 294.51
2'-Chloro-5'-iodopropiophenone Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A013032682-1g |
2'-Chloro-5'-iodopropiophenone |
1261569-96-3 | 97% | 1g |
$1564.50 | 2023-09-03 | |
Alichem | A013032682-250mg |
2'-Chloro-5'-iodopropiophenone |
1261569-96-3 | 97% | 250mg |
$470.40 | 2023-09-03 | |
Alichem | A013032682-500mg |
2'-Chloro-5'-iodopropiophenone |
1261569-96-3 | 97% | 500mg |
$790.55 | 2023-09-03 |
2'-Chloro-5'-iodopropiophenone Related Literature
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Lanhua Yi,Yuan Meng,Rui Wang,Junjie Fei,Xianyou Wang,Yebo Lu New J. Chem., 2020,44, 13472-13479
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Ruilin Xu,Chen Liao,Yanqing Xu,Chunfeng Zhang,Min Xiao,Lei Zhang,Changgui Lu,Yiping Cui,Jiayu Zhang Nanoscale, 2017,9, 18281-18289
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Cheng Wang,Lin Ma,Deqiang Guo,Xin Zhao,Zilin Zhou,Dabin Lin,Fangteng Zhang,Weiren Zhao,Jiahua Zhang,Zhaogang Nie J. Mater. Chem. C, 2020,8, 3374-3379
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
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Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458
Additional information on 2'-Chloro-5'-iodopropiophenone
Professional Introduction to 2'-Chloro-5'-iodopropiophenone (CAS No. 1261569-96-3)
2'-Chloro-5'-iodopropiophenone, identified by its Chemical Abstracts Service (CAS) number 1261569-96-3, is a significant intermediate in the field of organic synthesis and pharmaceutical chemistry. This compound, characterized by its chloro and iodo substituents on a propiophenone backbone, has garnered attention due to its versatile applications in the development of bioactive molecules. The unique structural features of 2'-Chloro-5'-iodopropiophenone make it a valuable building block for constructing more complex chemical entities, particularly in the synthesis of heterocyclic compounds and pharmaceuticals.
The propiophenone moiety, a β-keto ester derivative, is known for its reactivity in various chemical transformations, including condensation reactions, Michael additions, and cyclizations. The presence of both chloro and iodo substituents on the aromatic ring further enhances the compound's utility in cross-coupling reactions such as Suzuki-Miyaura, Stille, and Sonogashira couplings. These reactions are pivotal in constructing carbon-carbon bonds, which are essential for the development of novel drug candidates.
In recent years, 2'-Chloro-5'-iodopropiophenone has been extensively studied for its role in the synthesis of biologically active compounds. One notable area of research is its application in the development of antiviral and anticancer agents. The compound's ability to serve as a precursor for constructing complex molecular frameworks has made it a cornerstone in medicinal chemistry. For instance, researchers have utilized 2'-Chloro-5'-iodopropiophenone to synthesize derivatives that exhibit potent inhibitory effects against various viral enzymes and cancer cell proliferation pathways.
The pharmaceutical industry has also leveraged the reactivity of 2'-Chloro-5'-iodopropiophenone in the development of small-molecule drugs. Its participation in transition-metal-catalyzed reactions allows for the efficient construction of intricate molecular architectures. This has led to the discovery of new therapeutic agents with improved pharmacological properties. Additionally, the compound's role in peptidomimetic chemistry has been explored, where it serves as a key intermediate in generating peptidomimetics that mimic the biological activity of natural peptides but with enhanced stability and bioavailability.
The synthetic utility of 2'-Chloro-5'-iodopropiophenone extends beyond pharmaceutical applications. In materials science, this compound has been utilized in the synthesis of organic semiconductors and luminescent materials. Its ability to participate in π-conjugated systems makes it a valuable precursor for designing materials with tailored electronic and optical properties. These materials are increasingly relevant in applications such as organic light-emitting diodes (OLEDs), photovoltaics, and sensors.
The growing interest in green chemistry has also influenced the use of 2'-Chloro-5'-iodopropiophenone. Researchers are exploring catalytic methods that minimize waste and improve atom economy during its synthesis and transformation. Such efforts align with the broader goal of developing sustainable chemical processes that reduce environmental impact while maintaining high yields and selectivity.
In conclusion, 2'-Chloro-5'-iodopropiophenone (CAS No. 1261569-96-3) is a multifaceted compound with significant implications in organic synthesis and pharmaceutical chemistry. Its unique structural features and reactivity make it an indispensable tool for researchers aiming to develop novel bioactive molecules. As advancements continue to emerge in synthetic methodologies and drug discovery, the importance of intermediates like 2'-Chloro-5'-iodopropiophenone is expected to grow even further.
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